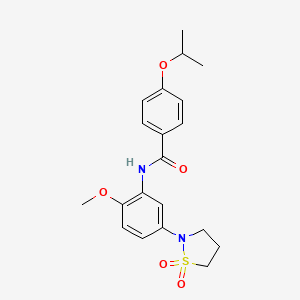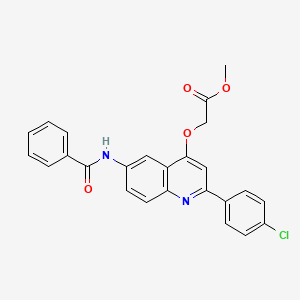
Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate” consists of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The specific structure analysis of this compound is not detailed in the available resources.Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of quinoline derivatives, showing their potential in various chemical reactions and as intermediates in the production of more complex molecules. For example, studies have described the synthesis of 1,3,4-oxa/thiadiazol-2-amines and 2H-1,2,4-triazole-3(4H)-thiones from methyl 2-(quinolin-8-yloxy) acetate, demonstrating the versatility of quinoline compounds in organic synthesis (Saeed et al., 2014).
Antimicrobial Activities
Quinoline derivatives have shown promise in antimicrobial applications. Various studies have synthesized quinoline-based compounds and tested their antimicrobial efficacy against different bacterial and fungal strains, indicating the potential of these compounds in developing new antibacterial and antifungal agents. For instance, a study on the synthesis of pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, as well as mosquito larvicidal activity (Rajanarendar et al., 2010).
Catalysis and Inhibition
Quinoline derivatives have also been studied for their catalytic activities and inhibition efficiencies in various chemical processes. For example, research on quinoxalines as corrosion inhibitors for copper in nitric acid media demonstrated the relationship between molecular structure and inhibition efficiency, highlighting the potential of quinoline derivatives in corrosion protection (Zarrouk et al., 2014).
properties
IUPAC Name |
methyl 2-[6-benzamido-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-24(29)15-32-23-14-22(16-7-9-18(26)10-8-16)28-21-12-11-19(13-20(21)23)27-25(30)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARZWPJLRXDSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)
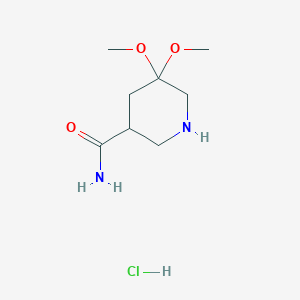
![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)

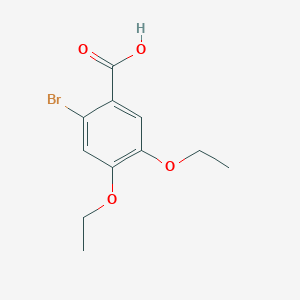
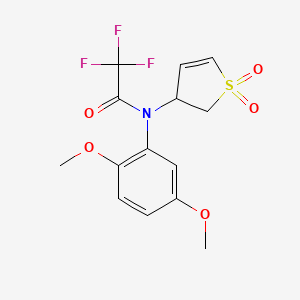
![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/no-structure.png)
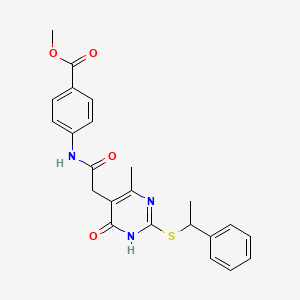


![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2990600.png)
